molecular formula C20H13BrN2OS B2683408 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313528-44-8

4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2683408
CAS No.: 313528-44-8
M. Wt: 409.3
InChI Key: YICNKASRSFRMER-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, particularly in the field of kinase inhibition. This compound features a benzamide core substituted with a bromo group at the 4-position and a 4-(naphthalen-2-yl)thiazol-2-yl amine moiety. The structural architecture, which integrates multiple aromatic systems, is characteristic of scaffolds developed for targeting allosteric sites on enzymes. The primary research value of this compound lies in its structural analogy to potent, allosteric inhibitors of Protein Kinase CK2 (Casein Kinase 2), a serine/threonine kinase that is an emerging anti-cancer drug target. Compounds based on the 4-(4-arylthiazol-2-yl)aminobenzoic acid scaffold, to which this benzamide is closely related, have been shown to bind to a novel allosteric pocket on the CK2α subunit, adjacent to the ATP-binding site . This allosteric mechanism of action offers an excellent perspective for developing efficient and selective kinase inhibitors, potentially overcoming the off-target limitations associated with ATP-competitive drugs like CX-4945 . By modulating CK2 activity, such inhibitors can induce apoptosis and cell death in cancer cells, and have been shown to potently inhibit STAT3 activation, a key downstream signaling pathway . Furthermore, the naphthalene-thiazole hybrid component of the molecule is a privileged structure in drug discovery, often contributing to enhanced lipophilicity and target binding affinity . The presence of the bromo atom offers a versatile synthetic handle for further structure-activity relationship (SAR) studies via cross-coupling reactions, allowing researchers to explore chemical space and optimize the compound's physicochemical and pharmacological properties. As such, this chemical serves as a valuable research-grade tool for investigating CK2 biology and as a potential lead structure for the development of novel targeted therapies in oncology. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICNKASRSFRMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is primarily studied for its potential as an antimicrobial and anticancer agent . Its structural components allow it to interact with various biological targets.

  • Antimicrobial Activity
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • Case Study : A study demonstrated significant inhibition of Staphylococcus aureus and moderate activity against Escherichia coli.
    • Data Table :
    Microorganism TestedResults
    Staphylococcus aureusSignificant inhibition
    Escherichia coliModerate activity
    Candida albicansEffective antifungal properties
    The mechanism involves disruption of bacterial lipid biosynthesis.
  • Anticancer Activity
    • The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
    • Case Study : In tests against estrogen receptor-positive human breast adenocarcinoma (MCF7), an IC₅₀ value of 1.98 µM was observed.
    • Data Table :
    Cell Line TestedIC₅₀ Value (µM)Remarks
    MCF71.98 ± 1.22Significant cytotoxicity
    HeLa1.61 ± 1.92Effective against cervical cancer cells
    Molecular docking studies suggest that the compound interacts with receptors involved in cell growth, leading to apoptosis.

Biochemistry

The interaction of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide with biomolecules is crucial for understanding its pharmacological properties. Studies have indicated that it binds to human serum albumin through hydrophobic interactions, which may influence its pharmacokinetics and therapeutic efficacy.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique structure allows it to serve as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzamide/Thiazole) Melting Point (°C) Key Spectral Data (IR/NMR)
4-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (Target) C₂₀H₁₃BrN₂OS 409.3 4-Br; 4-naphthalen-2-yl Not reported Not reported
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (50) C₁₈H₁₆BrN₃O₂S₂ 476.4 4-(dimethylsulfamoyl); 4-bromophenyl Not reported NF-κB activation (biological assay)
N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) C₂₂H₂₂BrN₃O₂S₂ 544.5 4-(piperidinylsulfonyl); 2-bromo-5-methylphenyl Not reported Cytokine induction (IL-6, TNF-α)
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1-naphthalenyl)thiazol-2-yl]benzamide C₂₆H₂₁BrN₄OS 517.4 4-bromo-pyrazole; 4-naphthalenyl Not reported Not reported
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C₂₃H₂₁Cl₂N₃O₂S 482.4 3,4-dichloro; 5-morpholinomethyl; 4-pyridinyl Not reported ¹H NMR (δ 8.5–6.8 ppm), HRMS confirmed
N-(4-(1,3-Thiazol-2-ylsulfamoyl)phenyl)-3-bromobenzamide C₁₇H₁₂BrN₃O₂S₂ 442.3 3-bromo; thiazol-2-ylsulfamoyl Not reported IR: νC=O ~1660 cm⁻¹; νS=O ~1150 cm⁻¹

Key Observations :

  • Bromine Positioning : The target compound’s 4-bromo substitution contrasts with analogs like 2D291 (2-bromo-5-methylphenyl), which may alter steric and electronic properties .
  • Spectral Gaps : While analogs like 4d and 2D291 have reported NMR or bioassay data, the target compound lacks explicit spectral or melting point information in the provided evidence.

Biological Activity

4-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring , a naphthalene moiety , and a bromobenzamide group , contributing to its unique chemical properties. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₆H₁₂BrN₂OS
  • Molecular Weight : 364.25 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide. The thiazole ring is known for its effectiveness against various bacterial strains, exhibiting both Gram-positive and Gram-negative activity.

StudyMicroorganism TestedResults
Staphylococcus aureus (Gram-positive)Significant inhibition observed
Escherichia coli (Gram-negative)Moderate activity noted
Candida albicans (fungal)Effective antifungal properties

The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7).

StudyCell Line TestedIC₅₀ Value (µM)Remarks
MCF71.98 ± 1.22Significant cytotoxicity observed
HeLa1.61 ± 1.92Effective against cervical cancer cells

Molecular docking studies suggest that the compound interacts with specific receptors involved in cell proliferation and survival, potentially inhibiting cancer cell growth through apoptosis.

The biological activity of 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit enzymes critical for microbial growth and cancer cell metabolism.
  • Receptor Binding : The compound shows affinity for certain receptors, which may lead to altered signaling pathways related to cell growth and apoptosis.
  • Hydrophobic Interactions : Studies indicate that hydrophobic interactions play a significant role in its binding affinity with proteins like human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy .

Case Studies

Recent research has highlighted the pharmacological potential of this compound through various case studies:

  • Pharmacokinetic Studies : Research utilizing multi-spectroscopic techniques demonstrated that the compound binds effectively to HSA, suggesting favorable pharmacokinetic properties for therapeutic applications .
  • Structure-Activity Relationship (SAR) : SAR analyses have revealed that modifications on the naphthalene and thiazole rings significantly affect biological activity, guiding further drug design efforts .

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